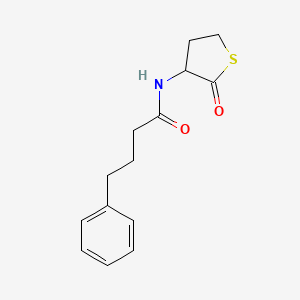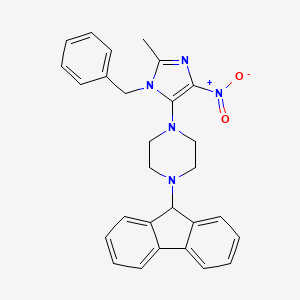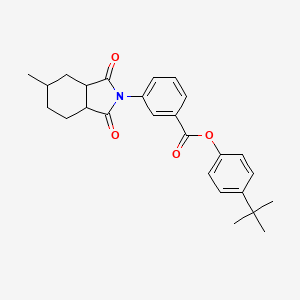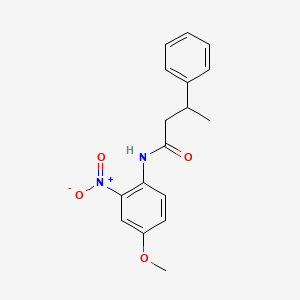
3,4,5-triethoxy-N-(1-methyl-3-phenylpropyl)benzamide
Vue d'ensemble
Description
3,4,5-triethoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as MEPEP, is a chemical compound that has gained significant attention in the field of scientific research. MEPEP belongs to the class of phenethylamines, which are known to have various physiological and biochemical effects on the human body.
Mécanisme D'action
3,4,5-triethoxy-N-(1-methyl-3-phenylpropyl)benzamide acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the human body. It has been found to increase locomotor activity, induce hyperthermia, and decrease food intake. This compound has also been shown to increase dopamine release in the striatum, which is responsible for the reward pathway in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-triethoxy-N-(1-methyl-3-phenylpropyl)benzamide has various advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a potential candidate for the treatment of various neurological disorders. However, its psychoactive properties make it unsuitable for use in clinical trials. This compound is also a controlled substance, which limits its availability for research purposes.
Orientations Futures
3,4,5-triethoxy-N-(1-methyl-3-phenylpropyl)benzamide has various potential future directions for scientific research. It can be used as a tool for the study of the dopamine transporter and its role in various neurological disorders. This compound can also be modified to improve its pharmacological properties and reduce its psychoactive effects. Further research can also be conducted to explore the potential of this compound in the treatment of chronic pain.
Conclusion:
In conclusion, this compound is a chemical compound with various potential applications in scientific research. Its high affinity for the dopamine transporter makes it a potential candidate for the treatment of various neurological disorders. This compound has various advantages and limitations for lab experiments, and its future directions include further research on its pharmacological properties and potential use in the treatment of chronic pain.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been used in various scientific research studies due to its unique properties. It has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and addiction. This compound has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-5-26-20-15-19(16-21(27-6-2)22(20)28-7-3)23(25)24-17(4)13-14-18-11-9-8-10-12-18/h8-12,15-17H,5-7,13-14H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHJJGFZPDQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3981087.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3981091.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3981106.png)

![2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3981121.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3981134.png)
![4-{4-ethyl-6-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B3981141.png)
![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)
![2-({[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981171.png)